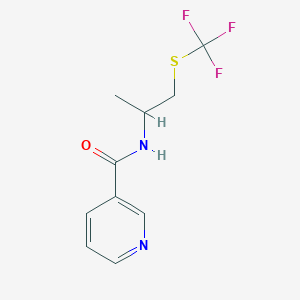

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide

Description

Properties

IUPAC Name |

N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2OS/c1-7(6-17-10(11,12)13)15-9(16)8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWCMQVEZKOIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(F)(F)F)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501169761 | |

| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-41-2 | |

| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 2-chloro-1-methyl-ethylamine with trifluoromethanesulfenyl chloride to form 1-methyl-2-trifluoromethylsulfanyl-ethylamine.

Coupling Reaction: The intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide can undergo various chemical reactions, including:

Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nicotinamide moiety can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Metabolic Regulation

Research indicates that compounds related to nicotinamide, such as N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide, may influence metabolic pathways through their interactions with nicotinamide N-methyltransferase (NNMT). NNMT is crucial in the metabolism of nicotinamide and its derivatives, affecting energy metabolism and potentially offering therapeutic avenues for metabolic disorders .

1.2. Cancer Research

The role of NNMT in cancer cell metabolism has been a focal point in recent studies. Elevated levels of NNMT have been associated with various cancers, suggesting that inhibiting this enzyme could be a strategic approach in cancer treatment. The compound may serve as a lead for developing NNMT inhibitors, which could help manage tumor growth by altering metabolic pathways .

Toxicological Insights

2.1. Uremic Toxins

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide is structurally related to metabolites like N-methyl-2-pyridone-5-carboxamide (2PY), which is recognized as a uremic toxin. Research has linked high levels of 2PY to chronic kidney disease (CKD) and other health issues, indicating that understanding the metabolism of this compound is vital for assessing its safety and therapeutic potential .

Nutraceutical Potential

3.1. Dietary Supplementation

Given its relation to nicotinamide, this compound could be explored as a dietary supplement aimed at enhancing NAD+ levels in cells. NAD+ is essential for numerous biological processes, including DNA repair and energy production. Studies have shown that supplementation with nicotinamide can improve NAD+ biosynthesis, which may have implications for aging and metabolic health .

Data Tables

Case Studies

5.1. NNMT Inhibition in Cancer Therapy

A study demonstrated that inhibiting NNMT led to reduced proliferation of cancer cells in vitro, suggesting a promising approach for developing anti-cancer therapies based on the modulation of nicotinamide metabolism .

5.2. Impact of 2PY on Health Outcomes

Research has shown that elevated levels of 2PY correlate with adverse health outcomes in CKD patients, highlighting the need for further investigation into the safety profile of compounds related to N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide involves its interaction with molecular targets such as enzymes. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to bind to enzyme active sites and modulate their activity. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The trifluoromethylsulfanyl group distinguishes N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide from other nicotinamide derivatives. Below is a comparative analysis of key structural analogs:

| Compound | Substituent | Key Functional Groups | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|---|

| Nicotinamide | None | Amide, pyridine | -0.37 | Low (rapid hydrolysis) |

| N-Methylnicotinamide | Methyl (-CH₃) on N | Amide, methyl, pyridine | 0.12 | Moderate |

| N-(2-Trifluoromethyl-ethyl)-nicotinamide | Trifluoromethyl (-CF₃) on ethyl | Amide, CF₃, pyridine | 1.45 | High |

| Target Compound | Trifluoromethylsulfanyl (-SCF₃) | Amide, SCF₃, pyridine | 2.10 (estimated) | Very High |

Pharmacological and Biochemical Effects

NAD⁺ Modulation

Nicotinamide and its derivatives influence NAD⁺ synthesis. Streptozotocin, a nitrosourea compound, depletes NAD⁺ by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD⁺ salvage pathways . In contrast, nicotinamide itself replenishes NAD⁺ pools. The target compound’s trifluoromethylsulfanyl group may alter its interaction with NAMPT or other NAD⁺-related enzymes, though empirical data are lacking.

Comparison with Streptozotocin and 1-Methyl-1-nitrosourea

- Streptozotocin : Causes NAD⁺ depletion via DNA alkylation and NAMPT inhibition, leading to β-cell toxicity and diabetes in models .

- 1-Methyl-1-nitrosourea : Shares structural similarity with Streptozotocin’s nitrosourea moiety but lacks diabetogenicity. It also reduces NAD⁺ levels, suggesting nitrosourea groups broadly impair NAD⁺ synthesis .

Analytical Methods for Detection and Quantification

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is a gold standard for detecting nicotinamide derivatives. A validated method for seven nicotinamide analogs achieved detection limits of 0.075–0.600 μg/mL and recoveries of 84.6–108.6% . This method could be adapted for the target compound, leveraging its unique mass-to-charge ratio (m/z) for selective identification.

Biological Activity

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide (MNA) is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article explores the biological activity of MNA, including its mechanisms of action, pharmacological effects, and relevant case studies.

MNA acts primarily through its interaction with various biological targets, including enzymes involved in inflammatory pathways and metabolic processes. One key mechanism involves the inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme responsible for the methylation of nicotinamide. This inhibition can lead to altered levels of metabolic intermediates and influence various physiological processes.

Role of Nicotinamide N-methyltransferase (NNMT)

NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNAM). Recent studies suggest that NNMT plays a significant role beyond vitamin B3 clearance, impacting metabolic pathways in adipose tissue and liver, as well as in cancer cells. The activity of NNMT can affect global methylation patterns, which are crucial for gene expression and cellular function .

Anti-inflammatory Properties

MNA exhibits notable anti-inflammatory properties. Research has shown that MNA can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages. For instance, studies demonstrated that MNA significantly reduced the release of tumor necrosis factor α (TNF-α), interleukin 6 (IL-6), and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Table 1: Effects of MNA on Inflammatory Markers

Anticancer Activity

MNA's anticancer potential has also been investigated, particularly its effects on various cancer cell lines. Studies indicate that MNA may exhibit cytotoxic effects against hepatic (HepG2) and breast (MCF-7) cancer cell lines. The compound's mechanism may involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have reported IC50 values for MNA against HepG2 and MCF-7 cells, suggesting significant cytotoxicity:

- HepG2 Cells : IC50 = 21 μM

- MCF-7 Cells : IC50 = 26 μM

These findings highlight the selectivity of MNA towards cancer cells compared to normal cell lines, indicating its potential as a therapeutic agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of MNA suggests favorable absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that MNA is likely to exhibit low toxicity while demonstrating effective biological activity. The compound's structural features contribute to its stability and reactivity in biological systems .

Q & A

Q. What are the optimal synthetic routes for N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Nicotinamide derivatization : Activation of the carboxylic acid group using reagents like thionyl chloride or carbodiimides.

- Trifluoromethylsulfanyl-ethyl group introduction : Coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) under inert conditions (argon/nitrogen atmosphere).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for high purity .

- Optimization : Reaction temperature (0–60°C), solvent polarity (DMF, THF), and stoichiometric ratios (1.2–1.5 equivalents of trifluoromethylsulfanyl-ethylamine) are critical for yield improvements.

Q. Which spectroscopic techniques are most effective for structural elucidation, and how should researchers address discrepancies in spectral data?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for backbone assignment; ¹⁹F NMR to confirm trifluoromethylsulfanyl group integrity. Use 2D NMR (COSY, HSQC) to resolve signal overlap .

- HRMS : Accurate mass analysis (±5 ppm) to verify molecular formula .

- X-ray crystallography : For unambiguous confirmation (if crystals are obtainable), using SHELX software for refinement .

- Discrepancy resolution : Compare data with computational predictions (DFT calculations) or repeat experiments under standardized conditions.

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability conferred by the trifluoromethylsulfanyl group compared to non-fluorinated analogs?

- Methodological Answer :

- In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .

- Comparative analysis : Synthesize non-fluorinated analogs (e.g., methylsulfanyl derivatives) and repeat assays. Use ANOVA to assess significance of stability differences.

- Mechanistic insight : Perform CYP450 inhibition assays to identify enzymes involved in metabolism.

Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2), assay protocols (e.g., MTT vs. ATP luminescence), and compound purity thresholds (>95% by HPLC).

- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays .

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability.

Data Analysis and Comparative Studies

Q. Table 1: Comparative Biological Activities of Nicotinamide Derivatives

| Compound | Structural Feature | Reported Activity | Assay System | Reference |

|---|---|---|---|---|

| N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide | Trifluoromethylsulfanyl group | PDE4 inhibition (IC₅₀: 12 nM) | Recombinant PDE4B enzyme | Adapted from |

| 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide | Fluorophenoxy moiety | Anti-inflammatory (EC₅₀: 8 µM) | RAW264.7 macrophages | |

| N-(2-chloro-6-fluoro-benzyl)-nicotinamide | Chloro/fluoro substitution | Anticancer (GI₅₀: 5 µM) | MCF-7 breast cancer cells |

Key Considerations for Experimental Design

- Contradiction mitigation : Always include positive/negative controls (e.g., dexamethasone for anti-inflammatory assays) and validate findings with in vivo models (e.g., murine LPS-induced inflammation) .

- Advanced characterization : Use isothermal titration calorimetry (ITC) to study binding thermodynamics with target proteins, or surface plasmon resonance (SPR) for kinetic analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.